molecular formula C6H3BrClN3 B2861995 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1433822-19-5

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B2861995
CAS RN: 1433822-19-5
M. Wt: 232.47
InChI Key: FIRLWEMGEPBWFB-UHFFFAOYSA-N
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Description

“8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C6H3BrClN3. It has a molecular weight of 232.47 . This compound is a solid at room temperature .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as “this compound”, can be achieved through the oxidative cyclization of N-(2-pyridyl)amidines . Various oxidizers can be used for this purpose, including NaOCl, Pb(OAc)4, MnO2, and more environmentally friendly options like PIFA (PhI(OCOCF3)2) and I2/KI .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H3BrClN3/c7-5-1-4(8)2-11-6(5)9-3-10-11/h1-3H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 232.47 . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Optical Sensors Development

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine, as part of the pyrimidine derivatives, finds significance in the development of optical sensors. Pyrimidine derivatives, due to their ability to form both coordination and hydrogen bonds, are appropriate for use as sensing probes. These compounds are extensively utilized in creating exquisite sensing materials due to their structural properties and are also known for their various biological and medicinal applications (Jindal & Kaur, 2021).

Chemical and Biological Significance

The compound falls under the category of heterocyclic N-oxide derivatives, which have shown immense potential in the areas of organic synthesis, catalysis, and drug development. These derivatives, including those synthesized from pyridine, are known for their biological importance and have found applications in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and various medicinal applications. Some N-oxide compounds demonstrate potent activities such as anticancer, antibacterial, and anti-inflammatory (Li et al., 2019).

Role in Medicinal Chemistry

Medicinal and Chemosensing Applications

Pyridine derivatives, including this compound, are crucial in medicinal chemistry. These compounds exhibit a wide array of biological activities, such as antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, and anticancer activities. Besides their medicinal significance, these derivatives are also recognized for their potential in analytical chemistry as chemosensors. They have a high affinity for various ions and neutral species, making them highly effective for determining different species in various samples (Abu-Taweel et al., 2022).

Environmental and Agrochemical Applications

Agrochemical Discovery

In the realm of agrochemicals, pyridine-based compounds, including this compound, play a pivotal role as pesticides, fungicides, insecticides, and herbicides. The discovery of novel agrochemicals leveraging these compounds enhances the efficiency of discovering lead compounds, which is crucial to meet changing market requirements and adapt to new agricultural challenges (Guan et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-1-4(8)2-11-6(5)9-3-10-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRLWEMGEPBWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C=C1Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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